![molecular formula C18H17N3O3S2 B2586975 N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-15-1](/img/structure/B2586975.png)
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound contains several functional groups and heterocyclic rings, including a thiazole ring, a furan ring, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit aromaticity, given the presence of the thiazole and furan rings. These rings could also participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the amide group .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The results indicate that certain derivatives exhibit promising antimicrobial effects . Thiazole-based compounds have been known to interfere with bacterial lipid biosynthesis and exhibit antibacterial properties.
Anticancer Potential
Cancer remains a significant global health challenge. Compounds like N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have been investigated for their anticancer activity . Specifically, derivatives d6 and d7 were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . These findings suggest potential applications in cancer therapy.
Anti-Inflammatory Properties
The thiazole nucleus, a key component of this compound, has been associated with anti-inflammatory effects . While further research is needed, this property could be relevant in treating inflammatory conditions.
Antibacterial Applications
Thiazole derivatives have demonstrated antibacterial activity by blocking bacterial lipid biosynthesis and other mechanisms . Investigating the specific targets and pathways affected by this compound could lead to novel antibacterial agents.
Antifungal Effects
The thiazole nucleus also exhibits antifungal properties . Understanding the molecular interactions between this compound and fungal cells could inform the development of new antifungal drugs.
Rational Drug Design
Molecular docking studies have shown that certain derivatives of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have favorable binding scores within specific protein pockets . These compounds could serve as lead candidates for rational drug design , potentially addressing unmet medical needs.
Mechanism of Action
The mode of action of these compounds can vary widely depending on their specific structures and targets. Some may inhibit specific enzymes, block receptor sites, or interfere with critical biochemical pathways . The pharmacokinetics, or ADME properties (Absorption, Distribution, Metabolism, and Excretion), can also vary widely and are critical for determining the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an antimicrobial compound might disrupt the cell wall of bacteria, while an anticancer compound might inhibit cell division .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability . For example, certain drugs may be less effective in acidic environments, or they may be metabolized more quickly at higher temperatures.
Future Directions
properties
IUPAC Name |
N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-25-15-7-3-2-5-13(15)20-16(22)9-8-12-11-26-18(19-12)21-17(23)14-6-4-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNQKHLHNGLFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide |
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